molecular formula C4H2Cl3N3 B1631622 3,5,6-Trichloropyrazin-2-amine CAS No. 13484-51-0

3,5,6-Trichloropyrazin-2-amine

Cat. No. B1631622
CAS RN: 13484-51-0
M. Wt: 198.43 g/mol
InChI Key: NRDPLJROSGVEDO-UHFFFAOYSA-N
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Description

3,5,6-Trichloropyrazin-2-amine (TCPA) is a synthetic compound and a derivative of pyrazin-2-amine. It has a molecular weight of 198.43 g/mol .


Molecular Structure Analysis

The molecular structure of TCPA includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structural analysis of TCPA is not clearly detailed in the available literature.


Physical And Chemical Properties Analysis

TCPA is a powder at room temperature . It has a melting point of 131-134°C .

Scientific Research Applications

Herbicide Mechanism of Action

Research on pyridazinone compounds, which share structural similarities with 3,5,6-Trichloropyrazin-2-amine, revealed their inhibitory effect on the Hill reaction and photosynthesis in barley. This mechanism underlies the phytotoxicity observed with such compounds, demonstrating their potential as herbicides. Moreover, certain pyridazinone chemicals exhibit resistance to metabolic detoxification in plants and can interfere with chloroplast development, offering a dual mode of action for weed control (Hilton et al., 1969).

Genotoxicity and Metabolic Activation

A novel 5-HT2C agonist, structurally related to 3,5,6-Trichloropyrazin-2-amine, was investigated for its potential in obesity treatment. The study assessed the compound's genotoxicity, uncovering a metabolism-dependent increase in reverse mutations in certain strains, indicative of its bioactivation to a reactive intermediate. This finding emphasizes the importance of understanding metabolic pathways and their implications for drug safety (Kalgutkar et al., 2007).

Synthetic Methodologies for Bioactive Compounds

Research into triazolo and pyrazino compounds, akin to 3,5,6-Trichloropyrazin-2-amine, has led to the development of novel synthetic pathways. These methodologies enable the creation of compounds with potential biological activities, including CGRP receptor antagonists, through nucleophilic substitutions and oxidative cyclization processes. Such synthetic advancements provide valuable tools for drug discovery and development (Lim et al., 2014), (Li et al., 2019).

Regioselective Nucleophilic Aromatic Substitution

Studies on the nucleophilic aromatic substitution reactions of dichloropyrazines have shown differences in regioselectivity based on the electronic nature of substituents at the 2-position. These findings are crucial for designing synthetic strategies for polysubstituted pyrazines, potentially leading to new materials or biologically active molecules (Scales et al., 2013).

Safety And Hazards

The safety data sheet for TCPA indicates that it has some hazards associated with it. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3,5,6-trichloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDPLJROSGVEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306268
Record name 3,5,6-Trichloro-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Trichloropyrazin-2-amine

CAS RN

13484-51-0
Record name 3,5,6-Trichloro-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13484-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,6-Trichloro-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trichloropyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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